molecular formula C5H10O2S B1594655 Methyl 2-(methylthio)propionate CAS No. 33178-98-2

Methyl 2-(methylthio)propionate

Cat. No. B1594655
CAS RN: 33178-98-2
M. Wt: 134.2 g/mol
InChI Key: QMPSBIWJVUCDKV-UHFFFAOYSA-N
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Description

Methyl 2-(methylthio)propionate , also known by its alternate names such as methyl 2-(methylmercapto)propionate , methyl 2-methylsulfanyl propanoate , and dimethyl sulphoniopropionate , is a chemical compound with the molecular formula C5H10O2S . It has a molecular weight of approximately 134.20 g/mol .

properties

IUPAC Name

methyl 2-methylsulfanylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O2S/c1-4(8-3)5(6)7-2/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMPSBIWJVUCDKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40338319
Record name methyl 2-(methylthio)propionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40338319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(methylthio)propionate

CAS RN

33178-98-2, 61366-76-5
Record name methyl 2-(methylthio)propionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40338319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYL 2-METHYLTHIOPROPIONATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
LN Owen, MB Rahman - Journal of the Chemical Society C: Organic, 1971 - pubs.rsc.org
Nucleophilic displacement reactions, by thioacetate, thiobenzoate, methanethiolate, and toluene-α-thiolate, on methyl LO-ptolysulphonyl-lactate, methyl L-2-chloropropionate, and …
Number of citations: 12 pubs.rsc.org
A Bernardi, S Cardani, L Colombo, G Poli… - The Journal of …, 1987 - ACS Publications
0 Reagents:(i) Lewis acid;(ii) Ac0H/H20;(iii) NaI04/Me0H/H20;(iv), dioxane. chelating Lewis acid, react with ketene silyl acetals to give 3, 4-syn aldols, 50 so, on the basis of our previous …
Number of citations: 27 pubs.acs.org
RP Gunsalus - 1977 - search.proquest.com
THE METHYL-COENZYME M REDUCTASE SYSTEM IN METHANOBACTERIUM THERMOAUTOTROPHICUM. THE METHYL-COENZYME M REDUCTASE SYSTEM IN …
Number of citations: 5 search.proquest.com
DS Millan, ME Bunnage, JL Burrows… - Journal of medicinal …, 2011 - ACS Publications
This paper describes the identification and optimization of a novel series of DFG-out binding p38 inhibitors as inhaled agents for the treatment of chronic obstructive pulmonary disease. …
Number of citations: 101 pubs.acs.org
A Bernardi, S Cardani, C Gennari, G Poli, C Scolastico - Tetrahedron letters, 1985 - Elsevier
MgBr 2 mediated addition of Methyl α-methylthio propionate silylketene acetal to α and α,β-alkoxy aldehydes is highly 3,4 syn -selective (18:1). syn -α- methylene-β- hydroxy-∂-alkoxy …
Number of citations: 13 www.sciencedirect.com
CK Jung - 2008 - search.proquest.com
… Scheme 1.16: Reaction of enol silane and α-alkoxy aldehyde with various additives Scolastico and coworkers reported similar results for the coupling of methyl 2methylthio propionate …
Number of citations: 4 search.proquest.com
IL Knunyants, MG Lin'kova, ND Kuleshova - … of the Academy of Sciences of …, 1964 - Springer
Some new β-(thio lactones) containing halogen, alkylthio, aryl, and alkyl · substituants in the α-position were synthesized. 2. Irrespective of the character of the α-substituents and the …
Number of citations: 3 link.springer.com
M Kissane, M Murphy, D Lynch, A Ford, AR Maguire - Tetrahedron, 2008 - Elsevier
Investigation of the reaction of α-thioamides, α-esters and α-nitriles with NBS and NCS is described. The scope of this stereoselective oxidative transformation to the β-haloacrylamides, …
Number of citations: 25 www.sciencedirect.com
R Gunsalus, D Eirich, J Romesser, W Balch, S Shapiro… - … of Gases (H2, C02, CO). E …, 1976
Number of citations: 29

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